4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with the molecular formula C6H4BrN3. It is a derivative of pyrrolo[2,3-D]pyrimidine, characterized by the presence of a bromine atom at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
This compound acts as a competitive inhibitor of PAK4 . The compound forms strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor was found to enhance hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The inhibition of PAK4 by this compound affects a variety of signaling pathways. PAK4 is a key effector in these pathways, transmitting signals to downstream factors both inside and outside the cell . This affects processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
The compound’s molecular weight is 19803 , which suggests it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The inhibition of PAK4 by this compound can lead to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This is due to PAK4’s role in a variety of signaling pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as an inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in cell growth, apoptosis prevention, and cell proliferation . The compound interacts with the hinge region, β-sheets, and residues with charged side chains around the 4-substituent of PAK4, forming strong hydrogen bonds and electrostatic interactions . Additionally, this compound has shown potential as a dual inhibitor of aurora kinase A and epidermal growth factor receptor kinase, which are critical in cancer cell proliferation and survival .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce cell cycle arrest at the G1/S phase in cancer cells, thereby inhibiting cell proliferation . It also affects the activity of key proteins involved in apoptosis, such as Caspase 8 and BAX, while decreasing the activity of anti-apoptotic proteins like Bcl2 . These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibitory effect on PAK4 is mediated through its binding to the kinase domain, where it forms strong interactions with the hinge region and surrounding residues . This binding disrupts the kinase’s activity, thereby affecting downstream signaling pathways involved in cell growth and survival. Additionally, this compound’s dual inhibition of aurora kinase A and epidermal growth factor receptor kinase involves similar binding interactions, leading to the suppression of cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and low temperatures (2-8°C), which is essential for maintaining its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged effects on cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are mediated by specific enzymes in the liver and other tissues . These metabolic pathways play a critical role in determining the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound may be transported across cell membranes through active or passive transport mechanisms, depending on its chemical properties . Once inside the cells, this compound may bind to specific proteins that facilitate its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization in the nucleus, cytoplasm, or other organelles can influence its interactions with target biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination of 7H-pyrrolo[2,3-D]pyrimidine. One common method includes the reaction of 7H-pyrrolo[2,3-D]pyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki Coupling: The compound can participate in Suzuki coupling reactions with boronic acids to form carbon-carbon bonds.
Electrophilic Substitution: The pyrrolo[2,3-D]pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[2,3-D]pyrimidines with various functional groups.
Suzuki Coupling: Biaryl derivatives.
Electrophilic Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: It is used in the synthesis of bioactive molecules for studying cellular processes and signaling pathways.
Chemical Biology: The compound is employed in the design of chemical probes to investigate protein functions and interactions.
Pharmaceutical Industry: It is a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine
- 4-Iodo-7H-pyrrolo[2,3-D]pyrimidine
Uniqueness
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of the bromine atom, which influences its reactivity and biological activity. Bromine atoms can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. Additionally, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target proteins compared to its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
4-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGUUMUJFWDZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631692 | |
Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-42-8 | |
Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.